4-Nitrobiphenyl
Overview
Description
It appears as a white to yellow, needle-like crystalline solid with a sweetish odor . This compound is primarily used in research and industrial applications due to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrobiphenyl can be synthesized through the nitration of biphenyl using nitric acid. Traditional methods involve the use of a nitric acid-sulfuric acid mixture, which yields a mixture of this compound and 2-nitrobiphenyl . Recent advancements have shown that using 95% nitric acid alone can improve the yield and selectivity of this compound .
Industrial Production Methods: Industrial production of this compound often involves the use of zeolite-assisted nitration processes. This method not only enhances the yield but also reduces the environmental impact by minimizing the generation of dilute acid waste .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrobiphenyl undergoes various chemical reactions, including:
Reduction: It can be reduced to 4-aminobiphenyl using reducing agents like hydrogen in the presence of a catalyst.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas and palladium catalysts.
Substitution: Reagents like halogens and strong acids are often used in substitution reactions.
Major Products:
Reduction: 4-Aminobiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
4-Nitrobiphenyl has several applications in scientific research:
Mechanism of Action
The mechanism by which 4-nitrobiphenyl exerts its effects involves its interaction with cellular components. It is known to undergo metabolic activation to form reactive intermediates that can bind to DNA, leading to mutagenic and carcinogenic effects . The nitro group plays a crucial role in its biological activity, influencing its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
- 2-Nitrobiphenyl
- 3-Nitrobiphenyl
- 4-Nitroanisole
- 2-Nitroanisole
Comparison: 4-Nitrobiphenyl is unique due to its specific position of the nitro group, which influences its reactivity and biological effects. Compared to 2-nitrobiphenyl and 3-nitrobiphenyl, this compound has different electronic and steric properties, leading to variations in its chemical behavior and applications .
Properties
IUPAC Name |
1-nitro-4-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJQRLZAPXASRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
Record name | 4-NITROBIPHENYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16078 | |
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Record name | 4-NITROBIPHENYL | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041522 | |
Record name | 4-Nitrobiphenyl | |
Source | EPA DSSTox | |
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Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
4-nitrobiphenyl is a white to yellow needle-like crystalline solid with a sweetish odor. (NIOSH, 2022), White to yellow, needle-like, crystalline solid with a sweetish odor; [NIOSH], WHITE-TO-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR., White to yellow, needle-like, crystalline solid with a sweetish odor. | |
Record name | 4-NITROBIPHENYL | |
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Record name | 4-NITRODIPHENYL (4-NITROBIPHENYL) | |
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Boiling Point |
644 °F at 760 mmHg (NIOSH, 2023), 340 °C @ 760 MM HG, 340 °C, 644 °F | |
Record name | 4-NITROBIPHENYL | |
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Record name | 4-NITROBIPHENYL | |
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Record name | 4-NITRODIPHENYL (4-NITROBIPHENYL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/744 | |
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Flash Point |
290 °F (NIOSH, 2023), 290 °F, 143 °C c.c. | |
Record name | 4-NITROBIPHENYL | |
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Record name | 4-NITRODIPHENYL (4-NITROBIPHENYL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/744 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Solubility |
Insoluble (NIOSH, 2023), SOL IN ETHER, BENZENE, CHLOROFORM, ACETIC ACID, SLIGHTLY SOL IN COLD ALC, Solubility in water: very poor, Insoluble | |
Record name | 4-NITROBIPHENYL | |
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Mechanism of Action |
THE PROFILES OF BLADDER EPITHELIUM DNA ADDUCTS QUANTIFIED AT VARIOUS TIMES AFTER TREATMENT OF MALE BEAGLE DOGS WITH ARYLAMINES INCL 4-NITROBIPHENYL WERE REMARKABLY SIMILAR TO PROFILES OBTAINED WHEN THE N-HYDROXYARYLAMINE METABOLITES OF THESE CARCINOGENS WERE REACTED WITH DNA IN VITRO AT PH 5. INCUBATION OF N-HYDROXYARYLAMINES WITH SALMONELLA TYPHIMURIUM STRAINS AND DETERMINATION OF THE RESULTING DNA ADDUCTS AND REVERSIONS SUGGEST THAT THE HYDROXYARYLAMINES ARE ULTIMATE BLADDER CARCINOGENS AND C8-DEOXYGUANOSINE SUBSTITUTION MAY REPRESENT AN INITIATING LESION IN BLADDER TUMOR FORMATION. | |
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Color/Form |
YELLOW NEEDLES FROM ALC, WHITE NEEDLES, White to yellow, needle-like, crystalline solid. | |
CAS No. |
92-93-3, 28984-85-2 | |
Record name | 4-NITROBIPHENYL | |
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URL | https://cameochemicals.noaa.gov/chemical/16078 | |
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Record name | 4-Nitro-1,1′-biphenyl | |
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Record name | p-Nitrobiphenyl | |
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Record name | 1,1'-Biphenyl, nitro- | |
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Record name | 4-NITRODIPHENYL (4-NITROBIPHENYL) | |
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URL | https://www.osha.gov/chemicaldata/744 | |
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Record name | Biphenyl, 4-nitro- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Melting Point |
237 °F (NIOSH, 2023), 114 °C, 237 °F | |
Record name | 4-NITROBIPHENYL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2632 | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | 4-NITRODIPHENYL (4-NITROBIPHENYL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/744 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 4-Nitrobiphenyl | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0451.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Retrosynthesis Analysis
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